3-(Bromomethyl)-4-chloropyridine hydrochloride
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Overview
Description
3-(Bromomethyl)-4-chloropyridine hydrochloride is a chemical compound with the molecular formula C6H5BrClN·HCl It is a pyridine derivative that contains both bromomethyl and chloropyridine functional groups
Mechanism of Action
Target of Action
Many brominated and chlorinated compounds are known to interact with various biological targets. For instance, organobromine compounds are often used in medicinal chemistry due to their ability to interact with biological macromolecules .
Mode of Action
The mode of action of such compounds can vary greatly depending on their structure and the biological system they interact with. Some brominated compounds are known to undergo free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Many halogenated compounds are known to interfere with various metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system it interacts with. For instance, Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been used with organoboron reagents .
Result of Action
Many brominated compounds are known to have significant biological effects, such as antimicrobial, antifungal, and anticancer activities .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, bromomethane, a brominated compound, is known to be a colorless, odorless, nonflammable gas that is produced both industrially and biologically .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(Bromomethyl)-4-chloropyridine hydrochloride are not well-documented. Bromomethyl groups are known to be reactive and can participate in various biochemical reactions. They can undergo nucleophilic substitution reactions , which could potentially allow this compound to interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Brominated compounds can potentially influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bromomethyl groups can participate in free radical reactions . This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 150°C , suggesting that it is stable at room temperature.
Metabolic Pathways
Brominated compounds can potentially interact with various enzymes or cofactors .
Transport and Distribution
Brominated compounds can potentially interact with various transporters or binding proteins .
Subcellular Localization
The compound’s reactivity suggests that it could potentially be directed to specific compartments or organelles through interactions with targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-chloropyridine hydrochloride typically involves the bromination of 4-chloropyridine. One common method is the reaction of 4-chloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
Bromination: 4-chloropyridine is reacted with NBS in the presence of AIBN in an organic solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
Isolation: The resulting 3-(Bromomethyl)-4-chloropyridine is then isolated and purified.
Hydrochloride Formation: The purified compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-chloropyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Pyridine N-oxides are formed.
Reduction: Methyl-substituted pyridine derivatives are produced.
Scientific Research Applications
3-(Bromomethyl)-4-chloropyridine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs with potential therapeutic effects.
Industry: The compound is employed in the manufacture of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-4-chloropyridine hydrochloride
- 3-(Bromomethyl)-5-chloropyridine hydrochloride
- 3-(Bromomethyl)-4-fluoropyridine hydrochloride
Uniqueness
3-(Bromomethyl)-4-chloropyridine hydrochloride is unique due to the presence of both bromomethyl and chloropyridine groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
3-(bromomethyl)-4-chloropyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMDDPRAQQUMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)CBr.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375268-55-4 |
Source
|
Record name | 3-(bromomethyl)-4-chloropyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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